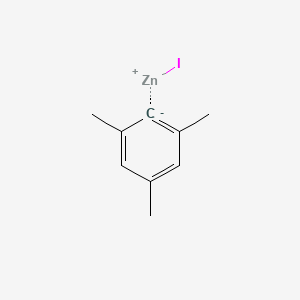

2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

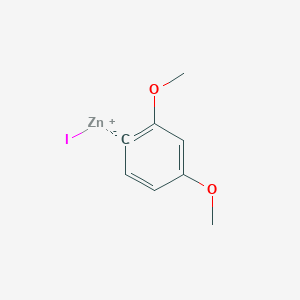

2,4,6-Trimethylphenylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a chemical compound with the CAS Number: 718628-26-3 . It has a molecular weight of 311.48 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is iodo (mesityl)zinc . The InChI code is 1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 . The InChI key is PVYHPVJSBOYSMZ-UHFFFAOYSA-M .It has a physical form of liquid . The storage temperature is in a refrigerator and the shipping temperature is at room temperature .

Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

- The use of tetrahydrofuran (THF) as a solvent in chemical reactions is well-documented. For instance, the synthesis of complex organic compounds often involves the use of THF due to its ability to solvate a wide range of organic molecules, facilitating reactions such as metalation, halogen exchange, and the formation of Grignard reagents (Wismach et al., 2014).

Applications in Materials Science

- Tetrahydrofuran has been used in the preparation of novel materials, such as the synthesis of colorimetric iodide recognition and sensing mechanisms using citrate-stabilized core/shell Cu@Au nanoparticles. This demonstrates the solvent's utility in nanomaterials synthesis and the development of sensors (Zhang et al., 2011).

Organic Synthesis Enhancements

- THF is a critical solvent in the one-pot synthesis of organic compounds, such as the creation of 2-allyl-2H-chromenes via trimethylsilyl iodide mediated synthesis. This highlights THF's role in facilitating complex organic transformations and enhancing reaction conditions (Padhi et al., 2015).

Catalysis and Reaction Mechanisms

- The role of THF in catalyzing reactions, such as the ortho-C-H hydroxyalkylation/methylation of aryl iodides, is significant. This showcases the solvent's versatility in promoting palladium/norbornene cooperative catalysis and expanding the toolbox for organic synthesis (Zhang et al., 2022).

Analytical and Electrochemical Applications

- The use of THF in the development of iodide selective sensors and electrodes demonstrates its utility in analytical chemistry. For example, the modification of carbon nanotubes for the potentiometric determination of iodide species highlights THF's role in the preparation of sensitive and selective detection systems (Ghaedi et al., 2015).

Safety and Hazards

The safety information includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . The signal word is “Danger” and the pictograms include GHS02, GHS05, GHS07, GHS08 .

Eigenschaften

IUPAC Name |

iodozinc(1+);1,3,5-trimethylbenzene-6-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTXDDRKMABYLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)

![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)